molecular formula C9H14O4 B6603188 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid CAS No. 115996-67-3

2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid

Cat. No. B6603188
CAS RN: 115996-67-3
M. Wt: 186.20 g/mol
InChI Key: DBFFJZBCCYLKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dimethyloxan-4-yl)-2-oxoacetic acid (DMOA) is a carboxylic acid that has been studied for its various biochemical and physiological effects. It is a derivative of oxamic acid, which is found in many organisms, including humans. DMOA has been used in scientific research for its potential uses in drug development and other medical applications.

Scientific Research Applications

2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been studied for its potential uses in drug development, as it has been found to have anti-inflammatory, anti-fungal, and anti-tumor properties. It has also been studied for its potential use in the treatment of diabetes, obesity, and other metabolic disorders. Additionally, 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid is not yet fully understood. However, it is believed to act on a number of different pathways in the body, including the inhibition of the enzyme ACE2, which is involved in the regulation of blood pressure. Additionally, 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Finally, 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folic acid.
Biochemical and Physiological Effects
2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been found to have a number of biochemical and physiological effects. In animal studies, 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been found to reduce inflammation, reduce oxidative stress, and reduce the risk of certain types of cancer. Additionally, 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid has been found to reduce blood pressure, reduce cholesterol levels, reduce blood glucose levels, and improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

The use of 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid in lab experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is non-toxic and has a low cost. However, it has a short half-life, which limits its use in long-term experiments. Additionally, it has a low solubility in water and is not stable in acidic conditions, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid. One potential direction is to further explore its potential use in drug development. Additionally, further research could be conducted to explore its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Additionally, further research could be conducted to explore its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Finally, further research could be conducted to explore its potential use in the treatment of cancer.

Synthesis Methods

2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid can be synthesized through a variety of methods, including the reaction of oxamic acid with an alkyl halide, the reaction of oxamic acid with an alkyl sulfonate, and the reaction of oxamic acid with an alkyl sulfonamide. The most common method of synthesis is the reaction of oxamic acid with an alkyl halide, which produces a compound that is then hydrolyzed to form 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid. The reaction is as follows:
Oxamic acid + Alkyl halide → Alkyl oxamate → Hydrolysis → 2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid

properties

IUPAC Name

2-(2,2-dimethyloxan-4-yl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)5-6(3-4-13-9)7(10)8(11)12/h6H,3-5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFFJZBCCYLKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dimethyloxan-4-yl)-2-oxoacetic acid

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